![molecular formula C17H14ClNO B13763556 2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL CAS No. 786642-24-8](/img/structure/B13763556.png)
2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL is a chemical compound with the molecular formula C17H14ClNO . It is a specialty product often used in proteomics research . The compound features a naphthalene ring substituted with an amino group and a chloro-phenyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL typically involves the reaction of 4-chloroaniline with naphthaldehyde under specific conditions . The reaction is often carried out in a solvent such as dichloromethane (CH2Cl2) and purified using column chromatography with a mixture of dichloromethane and isopropanol as the eluent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4’-Chloro-2-aminobiphenyl: Similar in structure but lacks the naphthalene ring.
2-Amino-4-chlorophenyl phenyl ether: Contains a phenyl ether group instead of a naphthalene ring.
2-Amino-4-chlorophenol: Features a hydroxyl group instead of a naphthalene ring.
Uniqueness
2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL is unique due to its naphthalene ring, which provides additional stability and reactivity compared to similar compounds. This structural feature enhances its versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
786642-24-8 |
|---|---|
Molekularformel |
C17H14ClNO |
Molekulargewicht |
283.7 g/mol |
IUPAC-Name |
2-[amino-(4-chlorophenyl)methyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H14ClNO/c18-13-8-5-12(6-9-13)16(19)15-10-7-11-3-1-2-4-14(11)17(15)20/h1-10,16,20H,19H2 |
InChI-Schlüssel |
DPPFHFIUULAEQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(C3=CC=C(C=C3)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


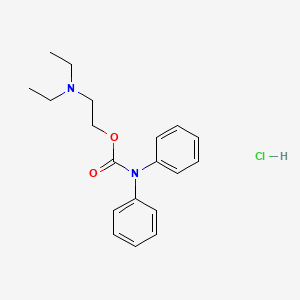
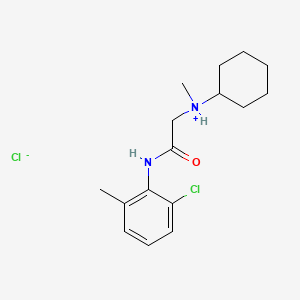
![Tridecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13763489.png)
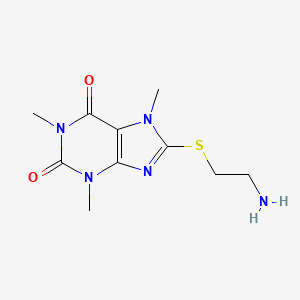
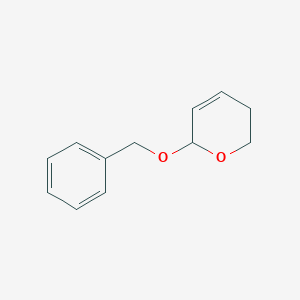

![3-(Benzylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763507.png)
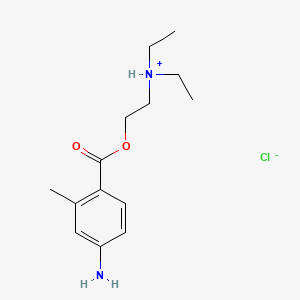
![2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate](/img/structure/B13763515.png)
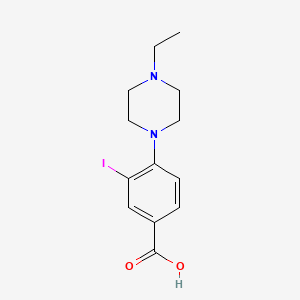
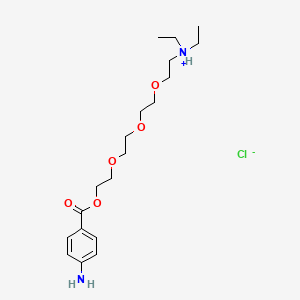
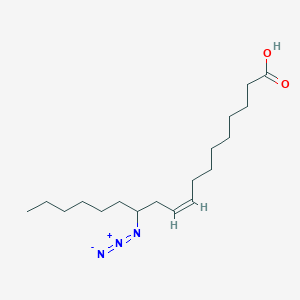

![4,7a-Dihydrotriazolo[4,5-d]pyrimidin-5-one](/img/structure/B13763543.png)
